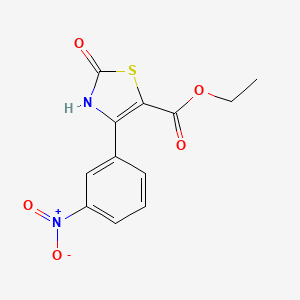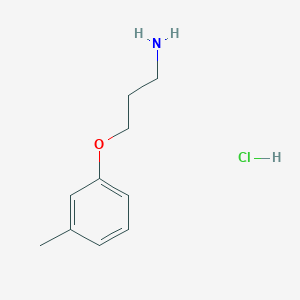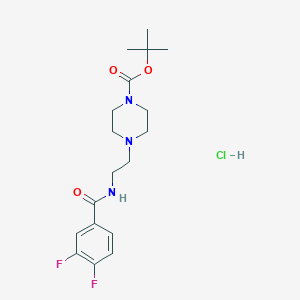![molecular formula C23H22N4O3 B2892231 3-benzyl-5-methyl-2,4-dioxo-N-(1-phenylethyl)-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide CAS No. 921580-30-5](/img/structure/B2892231.png)
3-benzyl-5-methyl-2,4-dioxo-N-(1-phenylethyl)-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “3-benzyl-5-methyl-2,4-dioxo-N-(1-phenylethyl)-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide” is a complex organic molecule. It is related to the class of pyrano[2,3-d]pyrimidine-2,4-dione derivatives . These compounds have been studied for their potential as inhibitors of Poly (ADP-ribose) polymerases-1 (PARP-1), which are involved in DNA repair damage .
Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple functional groups. It includes a pyrrolo[3,2-d]pyrimidine core, which is a bicyclic structure containing a pyrrole ring fused with a pyrimidine ring . The exact structure would need to be confirmed through techniques such as X-ray crystallography .Aplicaciones Científicas De Investigación
Synthesis of Heterocyclic Compounds
Research has focused on synthesizing novel heterocyclic compounds derived from structurally similar pyrimidine derivatives for potential therapeutic applications. For instance, Abu‐Hashem et al. (2020) synthesized novel benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines demonstrating analgesic and anti-inflammatory activities. These compounds were evaluated as cyclooxygenase inhibitors and showed significant selectivity and efficacy, highlighting their potential as therapeutic agents (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Studies on Structural Modifications and Molecular Aggregation
Nagarajaiah and Begum (2014) studied the structural modifications and supramolecular aggregation of thiazolopyrimidines, providing insights into their conformational features. By varying substituents, they observed significant differences in intermolecular interaction patterns, which could impact the biological activity and solubility of these compounds (Nagarajaiah & Begum, 2014).
Antimicrobial Activity
The antimicrobial activity of pyrimidine derivatives has also been a focus, with Kolisnyk et al. (2015) synthesizing novel thienopyrimidine derivatives showing significant activity against various microbial strains, including Proteus vulgaris and Pseudomonas aeruginosa. These findings suggest the potential of these compounds in addressing antibiotic resistance (Kolisnyk, Vlasov, Kovalenko, Osolodchenko, & Chernykh, 2015).
Synthesis Under Microwave Irradiation
Abdalha et al. (2011) explored the synthesis of tetrahydrobenzothiophene and tetrahydrobenzothienopyrimidine derivatives under microwave irradiation, demonstrating the efficiency of this method in obtaining heterocyclic compounds. Microwave irradiation offers a faster and more energy-efficient synthesis route, which is beneficial for the rapid development of new drugs (Abdalha, Abou El-Regal, El-Kassaby, & Ali, 2011).
Regioselective Synthesis
Drev et al. (2014) reported on the regioselective synthesis of pyrazolo[1,5-a]pyrimidine-3-carboxamides, highlighting the importance of selective reactions in developing compounds with specific biological activities. This approach allows for the targeted modification of molecules to enhance their therapeutic potential (Drev, Grošelj, Mevec, Pušavec, Štrekelj, Golobič, Dahmann, Stanovnik, & Svete, 2014).
Direcciones Futuras
The future research directions for this compound could involve further exploration of its potential as a PARP-1 inhibitor, as well as its anti-proliferative activity against various cancer cell lines. Additionally, more detailed studies on its synthesis, physical and chemical properties, and safety profile would be beneficial .
Propiedades
IUPAC Name |
3-benzyl-5-methyl-2,4-dioxo-N-(1-phenylethyl)-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4O3/c1-15(17-11-7-4-8-12-17)24-21(28)18-14-26(2)20-19(18)25-23(30)27(22(20)29)13-16-9-5-3-6-10-16/h3-12,14-15H,13H2,1-2H3,(H,24,28)(H,25,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYKLNLKENLRQMW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)C2=CN(C3=C2NC(=O)N(C3=O)CC4=CC=CC=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-benzyl-5-methyl-2,4-dioxo-N-(1-phenylethyl)-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


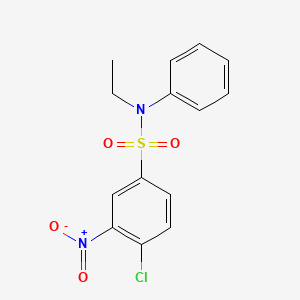
![N1-((3-(benzo[d][1,3]dioxole-5-carbonyl)oxazolidin-2-yl)methyl)-N2-(furan-2-ylmethyl)oxalamide](/img/structure/B2892150.png)
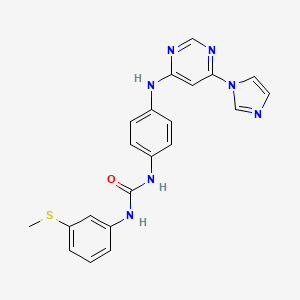
![5-(Difluoromethyl)-1-methyl-4,5,6,7-tetrahydropyrazolo[4,3-b]pyridine;dihydrochloride](/img/structure/B2892153.png)
![2-[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]pyridine](/img/structure/B2892154.png)

![5-((2-(4-benzylpiperidin-1-yl)-2-oxoethyl)thio)-7-cyclopropyl-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2892157.png)
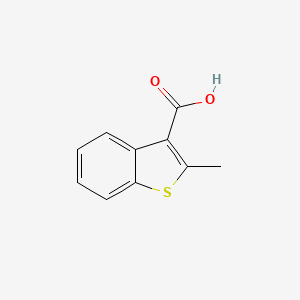
![2-[(4-chlorophenyl)methyl]-N-(4-fluorophenyl)-1,3-thiazole-4-carboxamide](/img/structure/B2892163.png)
![2-{[(3,4-Dichlorophenyl)amino]methyl}-6-ethoxyphenol](/img/structure/B2892165.png)
